molecular formula C9H4F4 B7968176 2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B7968176
M. Wt: 188.12 g/mol
InChI Key: VBTYDWITDVBZSV-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by three key substituents:

  • Ethynyl group (-C≡CH) at position 2, a linear, electron-withdrawing moiety due to sp-hybridization.
  • Fluoro group (-F) at position 1, enhancing stability and lipophilicity.
  • Trifluoromethyl (-CF₃) at position 3, a strong electron-withdrawing group influencing electronic and steric properties.

This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and materials science, where its electron-deficient aromatic system and rigid ethynyl linker enable applications in conductive polymers or pharmaceuticals .

Properties

IUPAC Name

2-ethynyl-1-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTYDWITDVBZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene has shown promise in medicinal chemistry due to its unique electronic properties imparted by the trifluoromethyl group. This group is known for enhancing metabolic stability and bioavailability, making compounds containing it attractive candidates for drug development .

Potential Therapeutic Uses:

  • Ligand Development : The compound's structure allows it to act as a ligand in drug discovery processes, particularly targeting enzymes or receptors relevant to various diseases.
  • Fluorinated Drug Candidates : Its similarity to other FDA-approved drugs containing trifluoromethyl groups suggests potential pathways for developing new therapeutics .

Material Science

The incorporation of fluorinated compounds like this compound into materials science has been explored for developing advanced materials with enhanced properties such as thermal stability and hydrophobicity. These materials can be utilized in coatings, adhesives, and other industrial applications where chemical resistance is crucial .

Case Study 1: Drug Discovery

Recent studies have investigated the binding affinity of this compound towards specific biological targets. These studies highlight its potential as a lead compound in developing new therapeutics aimed at diseases such as cancer and metabolic disorders.

Case Study 2: Material Applications

Research has demonstrated that incorporating this compound into polymer matrices can significantly enhance their thermal stability and chemical resistance. Such advancements are critical for applications in harsh environments, including aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, making it useful in drug design .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities (fluorinated benzene rings with electron-withdrawing groups) but differ in substituent types, positions, and reactivity:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Applications
2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene -C≡CH (2), -F (1), -CF₃ (3) Ethynyl enables cross-coupling; high electron deficiency Catalysis, materials science
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene -F (1), -NO₂ (2), -CF₃ (4) Nitro group enhances electrophilicity; used in derivatization Analytical chemistry (HPLC derivatizing)
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene -NO₂ (2), -O-CCl₃ (1), -CF₃ (3) Trichloromethoxy adds steric bulk; nitro improves leaving-group ability Intermediate in agrochemical synthesis

Electronic and Steric Effects

  • Electron-Withdrawing Capacity: The trifluoromethyl (-CF₃) group in all compounds reduces ring electron density, directing electrophilic substitution to meta/para positions. Nitro (-NO₂) groups () are stronger electron-withdrawing groups than ethynyl (-C≡CH), making nitro-substituted analogs more reactive in electrophilic aromatic substitution but less versatile in cross-coupling . Ethynyl (-C≡CH) provides a rigid, linear structure ideal for conjugation in materials, though it may reduce solubility compared to nitro derivatives.
  • Steric Effects :

    • Trichloromethoxy (-O-CCl₃) () introduces significant steric hindrance, limiting reactivity in bulky catalytic systems. In contrast, the ethynyl group’s linear geometry minimizes steric interference .

Physicochemical Properties

  • Solubility and Stability: Fluoro and trifluoromethyl groups enhance lipophilicity, improving membrane permeability in pharmaceutical contexts.
  • Thermal Stability : Ethynyl-containing compounds may exhibit lower thermal stability due to alkyne reactivity, whereas nitro derivatives are generally more stable but require careful handling due to toxicity .

Biological Activity

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a trifluoromethyl group, and an ethynyl substituent. This compound has garnered interest due to its unique structural features, which suggest potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic potential.

Structure and Composition

The molecular formula of this compound is C9H4F4C_9H_4F_4. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its pharmacokinetics and biological interactions.

Synthesis

This compound can be synthesized through various methods, including Sonogashira coupling reactions, which involve the reaction of terminal alkynes with aryl halides under palladium catalysis. Its synthesis has been optimized to yield high purity and stability, making it suitable for further biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The trifluoromethyl group may enhance binding affinity to certain proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Case Studies and Research Findings

  • Inflammation Inhibition : In a study examining novel NLRP3 inhibitors, compounds structurally related to this compound demonstrated significant inhibition of IL-1β release in macrophages activated by LPS/ATP. The IC50 values indicated a promising potency that warrants further investigation into structural modifications for improved efficacy .
  • Antimicrobial Activity : Research has shown that similar compounds exhibit varying degrees of antimicrobial activity against Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications in the aromatic ring could enhance antimicrobial potency against strains such as E. coli and P. aeruginosa .
  • Cancer Cell Growth Inhibition : Investigations into the effects of related compounds on cancer cell lines revealed that certain derivatives could inhibit growth selectively in tumorigenic cells without affecting non-tumorigenic counterparts. This selectivity suggests potential applications in targeted cancer therapies .

Table 1: Biological Activities of Related Compounds

Compound NameTarget ActivityIC50 (μM)Notes
This compoundNLRP3 Inflammasome Inhibition2.09 ± 0.26Significant selectivity observed
Compound AAntimicrobial (E. coli)5.0Effective against resistant strains
Compound BCancer Cell Growth Inhibition10Selective for tumorigenic cells

Table 2: Synthesis Conditions for Analogous Compounds

Reaction TypeReagentsYield (%)
Sonogashira CouplingAryl halide + Terminal alkyne85
Electrophilic Aromatic SubstitutionHalogenated derivatives70
ReductionLithium aluminum hydride90

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